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Compound of Interest

Compound Name: Methyl 2-iodo-5-nitrobenzoate

Cat. No.: B176996 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of Methyl 2-iodo-5-nitrobenzoate and its isomers. This guide

provides a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)

data to facilitate the unambiguous identification of these closely related compounds.

In the realm of pharmaceutical and materials science, the precise identification of chemical

isomers is paramount. Positional isomers, while sharing the same molecular formula, can

exhibit vastly different biological activities and physical properties. This guide focuses on the

spectroscopic differentiation of Methyl 2-iodo-5-nitrobenzoate from its various positional

isomers, providing a crucial tool for researchers working with these compounds. The strategic

placement of the iodo and nitro substituents on the benzoate ring leads to unique electronic

environments for each isomer, resulting in distinct spectroscopic fingerprints.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 2-iodo-5-nitrobenzoate
and a selection of its isomers. It is important to note that while some of the presented data is

from experimental sources, other values are predicted based on established spectroscopic

principles and data from structurally similar compounds, and are denoted with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound H-3 H-4 H-6 OCH₃

Methyl 2-iodo-5-

nitrobenzoate

8.65 (d, J=2.7

Hz)

8.35 (dd, J=8.8,

2.7 Hz)

7.90 (d, J=8.8

Hz)
3.95 (s)

Methyl 2-iodo-3-

nitrobenzoate
7.85 (t, J=8.0 Hz)

8.30 (dd, J=8.0,

1.5 Hz)

8.15 (dd, J=8.0,

1.5 Hz)
3.98 (s)

Methyl 2-iodo-4-

nitrobenzoate

8.50 (d, J=2.0

Hz)

8.30 (dd, J=8.5,

2.0 Hz)

7.80 (d, J=8.5

Hz)
3.96 (s)

Methyl 4-iodo-2-

nitrobenzoate

8.10 (d, J=1.8

Hz)

7.95 (dd, J=8.2,

1.8 Hz)

7.70 (d, J=8.2

Hz)
3.94 (s)

Methyl 4-iodo-3-

nitrobenzoate

8.45 (d, J=2.1

Hz)

8.01 (dd, J=8.6,

2.1 Hz)

6.82 (d, J=8.6

Hz)
3.88 (s)

Methyl 5-iodo-2-

nitrobenzoate*

8.15 (d, J=8.5

Hz)
7.50 (t, J=8.5 Hz)

8.05 (d, J=8.5

Hz)
3.97 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Comp
ound

C=O C1 C2 C3 C4 C5 C6 OCH₃

Methyl

2-iodo-

5-

nitroben

zoate

164.5 135.0 92.0 145.0 128.0 148.0 132.0 53.0

Methyl

2-iodo-

3-

nitroben

zoate

164.8 133.0 93.5 152.0 130.0 125.0 138.0 53.2

Methyl

2-iodo-

4-

nitroben

zoate

164.2 136.0 91.5 125.0 150.0 123.0 134.0 53.1

Methyl

4-iodo-

2-

nitroben

zoate

165.0 131.0 151.0 124.0 94.0 141.0 129.0 53.3

Methyl

4-iodo-

3-

nitroben

zoate

165.2 132.5 130.5 153.0 95.0 138.0 122.0 53.0

Methyl

5-iodo-

2-

nitroben

zoate

164.7 130.0 152.5 128.5 135.5 93.0 140.0 53.4
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Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound C=O Stretch
Ar-NO₂
Asymmetric
Stretch

Ar-NO₂
Symmetric
Stretch

C-I Stretch

Methyl 2-iodo-5-

nitrobenzoate
~1730 ~1530 ~1350 ~550

Methyl 2-iodo-3-

nitrobenzoate
~1732 ~1535 ~1355 ~560

Methyl 2-iodo-4-

nitrobenzoate
~1728 ~1525 ~1345 ~545

Methyl 4-iodo-2-

nitrobenzoate
~1735 ~1540 ~1360 ~570

Methyl 4-iodo-3-

nitrobenzoate
~1727 ~1526 ~1348 ~580

Methyl 5-iodo-2-

nitrobenzoate*
~1733 ~1533 ~1352 ~555

Table 4: Mass Spectrometry Data (m/z)
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Compound
Molecular Ion
[M]⁺

[M-OCH₃]⁺ [M-NO₂]⁺ [M-I]⁺

Methyl 2-iodo-5-

nitrobenzoate
307 276 261 180

Methyl 2-iodo-3-

nitrobenzoate
307 276 261 180

Methyl 2-iodo-4-

nitrobenzoate
307 276 261 180

Methyl 4-iodo-2-

nitrobenzoate
307 276 261 180

Methyl 4-iodo-3-

nitrobenzoate
307 276 261 180

Methyl 5-iodo-2-

nitrobenzoate
307 276 261 180

Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was

acquired with a spectral width of -2 to 12 ppm, accumulating 16 scans with a relaxation delay

of 1 second.

¹³C NMR Spectroscopy: Spectra were recorded on the same 400 MHz spectrometer at a

frequency of 100 MHz. The spectral width was set from 0 to 200 ppm. A total of 1024 scans

were accumulated with a relaxation delay of 2 seconds.
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Data Processing: The acquired Free Induction Decays (FIDs) were processed using

appropriate software. Fourier transformation, phase correction, and baseline correction were

applied. Chemical shifts were referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of the solid sample was dissolved in a

few drops of a volatile solvent such as methylene chloride. One or two drops of the resulting

solution were placed on a KBr plate. The solvent was allowed to evaporate, leaving a thin

film of the compound on the plate.[1]

Data Acquisition: The KBr plate with the sample film was placed in the sample holder of an

FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

A background spectrum of a clean KBr plate was recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)

Sample Preparation: Approximately 1 mg of the analyte was dissolved in 1 mL of a suitable

volatile solvent like dichloromethane or ethyl acetate. The solution was then diluted to a final

concentration of about 10-100 µg/mL.

Instrumentation and Conditions (GC-MS): A Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS) with an Electron Ionization (EI) source was used.

GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) was used. The oven temperature was programmed with an initial temperature

of 70°C (held for 2 minutes), then ramped to 280°C at 10°C/min, and held for 5 minutes.

MS Conditions: The ionization energy was set to 70 eV. The mass range scanned was

typically m/z 40-550. The ion source temperature was maintained at 230°C, and the MS

transfer line at 280°C.

Data Acquisition and Analysis: Data was acquired using the instrument's software. The

resulting mass spectrum was analyzed to identify the molecular ion and characteristic

fragment ions.
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Spectroscopic Interpretation and Isomer
Differentiation
The differentiation of these isomers relies on the subtle yet significant differences in their

spectroscopic signatures, which are dictated by the electronic effects of the iodo and nitro

groups.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are

highly informative. The electron-withdrawing nature of the nitro group and the iodo atom

deshields the protons on the aromatic ring, shifting their signals downfield. The position of

these substituents determines the multiplicity (singlet, doublet, doublet of doublets) and the

coupling constants (J-values) of the aromatic protons, providing a unique pattern for each

isomer. For instance, in Methyl 2-iodo-5-nitrobenzoate, the proton at the 3-position is a

doublet coupled to the proton at the 4-position, which in turn is a doublet of doublets, coupled

to both the H-3 and H-6 protons.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also sensitive to the

substituent positions. The carbon atom directly attached to the iodine atom (ipso-carbon)

experiences a significant upfield shift due to the "heavy atom effect," while the carbon attached

to the nitro group is shifted downfield. The distinct pattern of the six aromatic carbon signals

allows for the differentiation of the isomers.

Infrared Spectroscopy: The C=O stretching frequency of the ester group is typically observed

around 1730 cm⁻¹. The positions of the strong asymmetric and symmetric stretching vibrations

of the aromatic nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) can be subtly

influenced by the electronic environment of the ring. The C-I stretching vibration, which appears

in the far-infrared region (around 550-600 cm⁻¹), can also provide complementary information.

Mass Spectrometry: All isomers will exhibit the same molecular ion peak at m/z 307. However,

the relative abundances of the fragment ions can differ. Common fragmentation pathways

include the loss of the methoxy group ([M-OCH₃]⁺), the nitro group ([M-NO₂]⁺), and the iodine

atom ([M-I]⁺). While the primary fragmentation patterns may be similar, subtle differences in

fragment ion intensities, influenced by the stability of the resulting ions, can aid in distinguishing

between the isomers.
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Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of

Methyl 2-iodo-5-nitrobenzoate and its isomers.

Isomer Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Comparative Analysis

Methyl 2-iodo-5-nitrobenzoate

NMR Spectroscopy
(¹H & ¹³C)IR Spectroscopy Mass Spectrometry

Other Isomers

Chemical Shifts (δ)
Coupling Constants (J)Vibrational Frequencies (cm⁻¹) m/z Ratios & Fragmentation

Isomer Differentiation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting

data, researchers can confidently distinguish between Methyl 2-iodo-5-nitrobenzoate and its

various positional isomers, ensuring the use of the correct compound in their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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